molecular formula C21H25NO5 B4262673 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone

5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4262673
M. Wt: 371.4 g/mol
InChI Key: DVQNMBSMSXBXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as Tropapride, is a chemical compound that belongs to the class of substituted quinolones. It is a potent dopamine antagonist that has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Scientific Research Applications

5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating schizophrenia, depression, anxiety, and Parkinson's disease. 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone works by blocking the dopamine receptors in the brain, which helps to regulate the levels of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.

Mechanism of Action

5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone works by blocking the D2 dopamine receptors in the brain. This leads to a decrease in the levels of dopamine, which helps to regulate mood, motivation, and reward. 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone also has a high affinity for the D3 dopamine receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine, which is involved in learning and memory. 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to increase the levels of the neurotransmitter serotonin, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is its high selectivity for the dopamine receptors. This makes it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations of using 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of more selective dopamine receptor antagonists that can be used to treat specific neurological and psychiatric disorders. Another area of interest is the development of new formulations of 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone that can improve its solubility and bioavailability. Additionally, further research is needed to better understand the biochemical and physiological effects of 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone and its potential use in treating a wide range of neurological and psychiatric disorders.

properties

IUPAC Name

5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-5-10-27-16-9-7-6-8-13(16)14-11-18(23)22-15-12-17(24-2)20(25-3)21(26-4)19(14)15/h6-9,12,14H,5,10-11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQNMBSMSXBXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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